![molecular formula C9H8Cl2F10N2O2 B034256 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol CAS No. 101913-93-3](/img/structure/B34256.png)
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "PFH-DiZ" and has been synthesized through a complex process that involves several steps.
Mechanism of Action
The mechanism of action of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is not well understood. However, it is believed that this compound exerts its anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol are not well studied. However, it has been reported that this compound can cause DNA damage and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol in lab experiments include its potential anti-tumor activity and its ability to synthesize novel materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity.
Future Directions
For the research on 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as drug delivery and environmental remediation. Additionally, the toxicity of this compound needs to be studied further to ensure its safe use in lab experiments.
Synthesis Methods
The synthesis of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a complex process that involves several steps. The first step involves the reaction of 1,1,1,2,2,7,7,7-octafluoroheptan-4-ol with thionyl chloride to form 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane. The second step involves the reaction of 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane with difluoromethylhydrazine to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane. The third step involves the reaction of 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane with trifluoroacetic anhydride to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol.
Scientific Research Applications
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent. In materials science, this compound has been used to synthesize novel materials with unique properties. In environmental science, this compound has been used as a reagent for the detection and quantification of environmental pollutants.
properties
CAS RN |
101913-93-3 |
|---|---|
Product Name |
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
Molecular Formula |
C9H8Cl2F10N2O2 |
Molecular Weight |
437.06 g/mol |
IUPAC Name |
1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
InChI |
InChI=1S/C9H8Cl2F10N2O2/c10-6(12,13)4(24,8(16,17)18)1-3(23-22)2-5(25,7(11,14)15)9(19,20)21/h24-25H,1-2,22H2 |
InChI Key |
LGMUJSLDWXUYRS-UHFFFAOYSA-N |
SMILES |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Canonical SMILES |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
synonyms |
1-chloro-6-(chloro-difluoro-methyl)-1,1,7,7,7-pentafluoro-4-hydrazinyl idene-2-(trifluoromethyl)heptane-2,6-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)

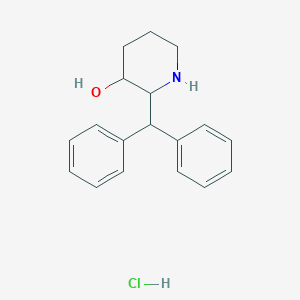
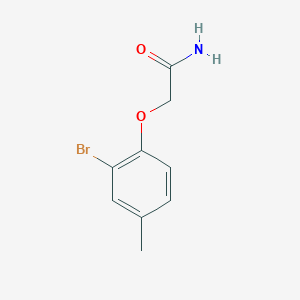

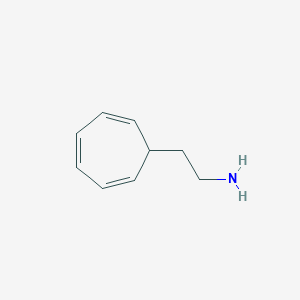
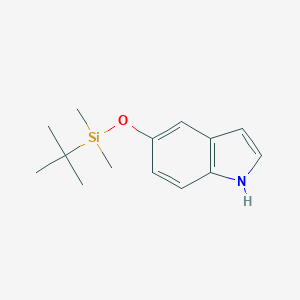
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)


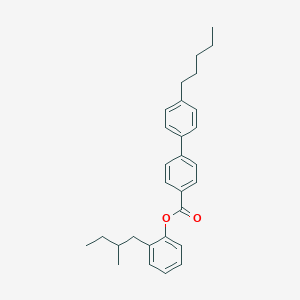


![Cucurbit[7]uril](/img/structure/B34203.png)